2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride
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Description
2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of thiadiazolidines and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
- These novel CDK2 inhibitors demonstrated significant cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .
- Researchers have synthesized 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These investigations aim to understand potential therapeutic effects in liver diseases .
Cancer Treatment and CDK2 Inhibition
Hepatic Stellate Cell Research
properties
IUPAC Name |
2-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.ClH/c11-13(12)9-5-6-10(13)7-1-3-8-4-2-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFPNFWZWWBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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